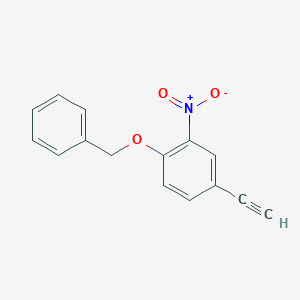

1-(Benzyloxy)-4-ethynyl-2-nitrobenzene

CAS No.:

Cat. No.: VC13728148

Molecular Formula: C15H11NO3

Molecular Weight: 253.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H11NO3 |

|---|---|

| Molecular Weight | 253.25 g/mol |

| IUPAC Name | 4-ethynyl-2-nitro-1-phenylmethoxybenzene |

| Standard InChI | InChI=1S/C15H11NO3/c1-2-12-8-9-15(14(10-12)16(17)18)19-11-13-6-4-3-5-7-13/h1,3-10H,11H2 |

| Standard InChI Key | MCBGHKKLJRPBLU-UHFFFAOYSA-N |

| SMILES | C#CC1=CC(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |

| Canonical SMILES | C#CC1=CC(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |

Introduction

Molecular Structure and Physicochemical Properties

The molecular structure of 1-(Benzyloxy)-4-ethynyl-2-nitrobenzene consists of a benzene ring substituted at the 1-position with a benzyloxy group (-OCH₂C₆H₅), at the 2-position with a nitro group (-NO₂), and at the 4-position with an ethynyl group (-C≡CH). The IUPAC name, 4-ethynyl-2-nitro-1-phenylmethoxybenzene, reflects this substitution pattern.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₁NO₃ | |

| Molecular Weight | 253.25 g/mol | |

| SMILES Notation | C#CC1=CC(=C(C=C1)OCC2=CC=CC=C2)N+[O-] | |

| InChIKey | MCBGHKKLJRPBLU-UHFFFAOYSA-N |

The compound’s planar aromatic core and electron-withdrawing nitro group enhance its reactivity toward electrophilic and nucleophilic agents. The ethynyl group enables participation in Sonogashira and other cross-coupling reactions, as demonstrated in palladium-catalyzed domino syntheses of diarylalkynes .

Synthetic Methodologies

General Synthesis Strategies

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions include:

-

~2213 cm⁻¹: C≡C stretch (ethynyl group).

-

1521 cm⁻¹ and 1342 cm⁻¹: Asymmetric and symmetric NO₂ stretches.

Chemical Reactivity and Applications

Reactivity of Functional Groups

-

Nitro Group: Undergoes reduction to amine (-NH₂) using H₂/Pd-C or Fe/HCl, enabling access to aniline derivatives.

-

Ethynyl Group: Participates in Sonogashira coupling with aryl halides to form diarylalkynes. For example, reaction with iodobenzene yields 1-(Benzyloxy)-4-(phenylethynyl)-2-nitrobenzene .

-

Benzyloxy Group: Removable via hydrogenolysis (H₂/Pd-C) to regenerate phenolic intermediates.

Applications in Organic Synthesis

-

Diarylalkyne Precursors: The ethynyl group serves as a linchpin in synthesizing conjugated polymers and molecular wires.

-

Pharmaceutical Intermediates: Nitro-to-amine reduction products are valuable in antimalarial and anticancer drug synthesis.

Table 2: Representative Reactions

| Reaction Type | Conditions | Product |

|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N, 80°C | Diarylalkynes |

| Nitro Reduction | H₂ (1 atm), Pd/C, EtOH | 4-Ethynyl-2-amino-1-benzyloxybenzene |

| Hydrogenolysis | H₂ (1 atm), Pd/C, THF | 4-Ethynyl-2-nitrophenol |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume